molecular formula C22H22FN3O B2633877 (4-(Benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1797727-32-2

(4-(Benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No. B2633877
CAS RN: 1797727-32-2
M. Wt: 363.436
InChI Key: FAZMUOZTYBXWOC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a quinoline ring (a type of aromatic compound), a benzylamino group, and a piperidine ring . These components are common in many pharmaceuticals and could potentially have biological activity.


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions, where two molecules are joined together with the aid of a catalyst . For example, benzylamino groups can be added to other molecules using reagents like BOP-Cl .


Molecular Structure Analysis

The exact structure of this compound would depend on the specific arrangement of its atoms and the bonds between them. This information is typically determined using techniques like nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzylamino group could be modified or removed, or the compound could react with other molecules at the quinoline ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, would depend on its specific structure .

Scientific Research Applications

Structural Analysis and Bioactivity

The compound (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, a variant of the main compound, has been synthesized and evaluated for antiproliferative activity. The structure was characterized using various spectroscopic methods and X-ray diffraction studies. Notably, the molecule's stability is enhanced by intra and intermolecular hydrogen bonds. The Hirshfeld surface analysis was employed to examine the intermolecular interactions within the crystal structure, which provides insights into the molecule's stability and potential bioactive interactions (Prasad et al., 2018).

Antibacterial Activity

The compound C17H18FN3O3·0.5CH4O, related to fluoroquinolone antibiotics, exhibits antibacterial properties and exists as a zwitterion in the solid state. The structure of this compound, including the disordered methanol molecule, is determined by X-ray diffraction, adding to our understanding of its structural and potentially functional properties (Li et al., 2006).

Synthesis Methodology

(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride was synthesized using piperidine-4-carboxylic acid and ethyl carbonochloridate, showcasing a viable synthesis pathway with a reasonable yield. This process and the structural identification of intermediates and the target compound provide valuable insights into the synthesis and potential scalability of such compounds (Rui, 2010).

Structural Optimization for Receptor Agonists

A synthetic approach for (S)-(3-benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone, a selective CB2 receptor agonist, demonstrates the intricate process of structural optimization. This compound was obtained through a multi-step process including a palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reaction, among other steps, indicating the compound's potential for in vivo studies and as a candidate in drug development processes (Luo & Naguib, 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some compounds with similar structures have been found to have anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, some compounds with similar structures can be corrosive and should be handled with care .

properties

IUPAC Name

[4-(benzylamino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O/c23-17-9-10-20-18(13-17)21(25-14-16-7-3-1-4-8-16)19(15-24-20)22(27)26-11-5-2-6-12-26/h1,3-4,7-10,13,15H,2,5-6,11-12,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZMUOZTYBXWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

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